molecular formula C33H40N2O4S B1243269 alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile

alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile

Cat. No.: B1243269
M. Wt: 560.7 g/mol
InChI Key: HLOQUFKUYZBZLI-UHFFFAOYSA-N
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Description

Alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C33H40N2O4S and its molecular weight is 560.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H40N2O4S

Molecular Weight

560.7 g/mol

IUPAC Name

7-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylheptanenitrile

InChI

InChI=1S/C33H40N2O4S/c1-24-9-12-28(13-10-24)40-33(23-34,27-11-14-29(36-2)32(21-27)39-5)16-7-6-8-17-35-18-15-25-19-30(37-3)31(38-4)20-26(25)22-35/h9-14,19-21H,6-8,15-18,22H2,1-5H3

InChI Key

HLOQUFKUYZBZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(CCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)(C#N)C4=CC(=C(C=C4)OC)OC

Synonyms

alpha-(3,4-dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-((4-methylphenyl)thio)-2(1H)-isoquinolineheptanenitrile
CL 329,753
CL 329753
CL-329,753
CL-329753

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(C(C#N)(CCCCCCl)Sc2ccc(C)cc2)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 3 is repeated using 4.65 g of α-(5-chloropentyl)-3,4-dimethoxy-α-[(4-methylphenyl)thio]benzeneacetonitrile and 4.25 g of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This affords 3.67 g of the desired product as a light brown gum. MS(Hi res): m/z Calcd for C33H40N2O4S 0.5H2O 560.2209 Found 561.2287(M+H). Calcd for C33H40N2O4S 0.5H2O: C=69.77, H=7.17, N=4.58, S=5.33 Found C=69.56, H=7.25, N=4.92, S=5.63
Name
α-(5-chloropentyl)-3,4-dimethoxy-α-[(4-methylphenyl)thio]benzeneacetonitrile
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two

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